molecular formula C6H5BrOS B160168 2-Acetyl-5-bromothiophene CAS No. 5370-25-2

2-Acetyl-5-bromothiophene

Cat. No. B160168
Key on ui cas rn: 5370-25-2
M. Wt: 205.07 g/mol
InChI Key: IGBZCOWXSCWSHO-UHFFFAOYSA-N
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Patent
US04839365

Procedure details

When 1.56 ml (1.1 equivalents) of acetyl chloride was added to a solution of 3.26 g (0.02 mmol) of 2-bromothiophene in 30 ml of CH2Cl2, the mixture foamed and turned black. After stirring for 1 hr. at room temperature, the mixture was mixed with ice and concentrated hydrochloric acid. While being decolored with active carbon, the mixture was extracted with CH2Cl2, whereby 3.53 g (Yield : 86.1%) of the objective product, 2-acetyl-5-bromothiophene (b-1) was obtained as colorless crystals.
Quantity
1.56 mL
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[Br:5][C:6]1[S:7][CH:8]=[CH:9][CH:10]=1.Cl>C(Cl)Cl>[C:1]([C:8]1[S:7][C:6]([Br:5])=[CH:10][CH:9]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.56 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
3.26 g
Type
reactant
Smiles
BrC=1SC=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2, whereby 3.53 g (Yield : 86.1%) of the objective product

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)C=1SC(=CC1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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